
CID 78068289
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of cyclin A/B inhibitors involves the synthesis of macrocyclic structures. These structures are typically synthesized through a series of cyclization reactions, often involving the formation of amide or ester bonds. The reaction conditions usually require the use of coupling reagents such as carbodiimides or phosphonium salts, and the reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of cyclin A/B inhibitors involves large-scale synthesis using automated synthesizers and continuous flow reactors. These methods allow for the efficient production of macrocyclic compounds with high purity and yield. The use of advanced purification techniques such as high-performance liquid chromatography ensures the removal of impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclin A/B inhibitors undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like acetonitrile or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products often retain the macrocyclic structure but exhibit different functional groups, which can alter their biological activity .
Wissenschaftliche Forschungsanwendungen
Cyclin A/B inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study cell cycle regulation and the role of cyclins in cell division.
Biology: Employed in research on cancer biology to understand the mechanisms of tumor growth and proliferation.
Medicine: Investigated as potential therapeutic agents for the treatment of various cancers, particularly those with high E2F expression.
Industry: Utilized in the development of new drugs and therapeutic strategies for cancer treatment
Wirkmechanismus
The mechanism of action of cyclin A/B inhibitors involves the inhibition of cyclin A and cyclin B, which are essential regulators of the cell cycle. These compounds bind to the cyclin-dependent kinases (CDKs) associated with cyclin A and cyclin B, preventing their activation. This inhibition leads to cell cycle arrest at the G2/M phase, thereby inhibiting cell division and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclin D inhibitors: These compounds inhibit cyclin D-CDK4/6 complexes and are used in the treatment of hormone receptor-positive breast cancer.
Cyclin E inhibitors: Target cyclin E-CDK2 complexes and are investigated for their role in cell cycle regulation and cancer therapy
Uniqueness
Cyclin A/B inhibitors are unique in their ability to target both cyclin A and cyclin B, making them effective against a broader range of tumor types. Their macrocyclic structure also provides enhanced stability and specificity compared to other cyclin inhibitors .
Eigenschaften
Molekularformel |
C14H13GeO2 |
|---|---|
Molekulargewicht |
285.88 g/mol |
InChI |
InChI=1S/C14H13GeO2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
WDMGFKUBXDBSOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O[Ge](C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-](/img/structure/B14227096.png)
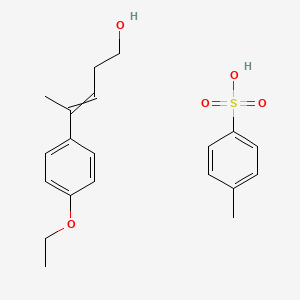
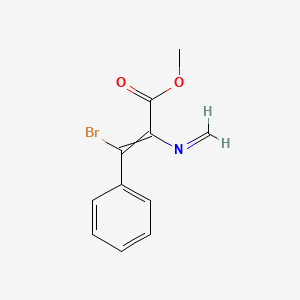
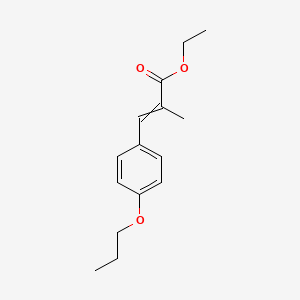
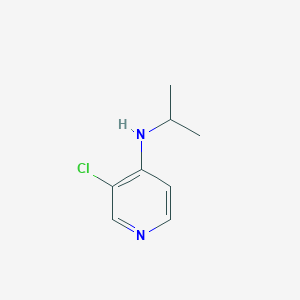
![3-[(E)-(4-Chlorophenyl)diazenyl]-2,1-benzoxazole](/img/structure/B14227116.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide](/img/structure/B14227127.png)
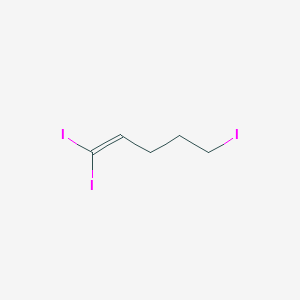
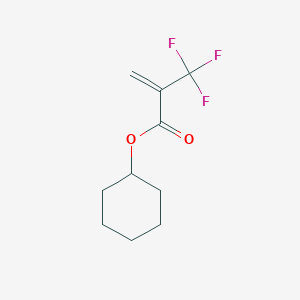
![1-[(Prop-2-en-1-yl)oxy]hex-5-en-2-ol](/img/structure/B14227149.png)
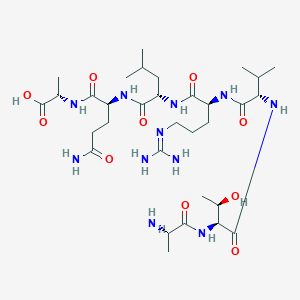
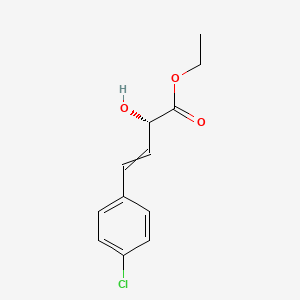
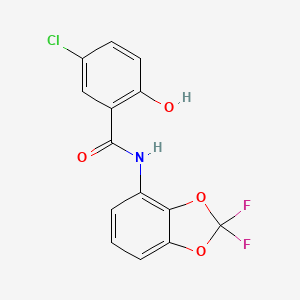
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
